4-Chloro-2-methyl-6-(2-fluorophenyl)pyrimidine

Suzuki-Miyaura coupling regioselective arylation chloropyrimidine reactivity

4-Chloro-2-methyl-6-(2-fluorophenyl)pyrimidine is a trisubstituted pyrimidine derivative belonging to the halogenated heterocyclic building-block class, with the molecular formula C11H8ClFN2 and a molecular weight of 222.64 g/mol. The compound carries a chloro group at position 4, a methyl group at position 2, and an ortho‑fluorophenyl ring at position 6 of the pyrimidine core.

Molecular Formula C11H8ClFN2
Molecular Weight 222.64 g/mol
CAS No. 1159816-02-0
Cat. No. B1418815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-methyl-6-(2-fluorophenyl)pyrimidine
CAS1159816-02-0
Molecular FormulaC11H8ClFN2
Molecular Weight222.64 g/mol
Structural Identifiers
SMILESCC1=NC(=CC(=N1)Cl)C2=CC=CC=C2F
InChIInChI=1S/C11H8ClFN2/c1-7-14-10(6-11(12)15-7)8-4-2-3-5-9(8)13/h2-6H,1H3
InChIKeyNENNOUKDKDKGGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-2-methyl-6-(2-fluorophenyl)pyrimidine (CAS 1159816-02-0) – Key Chemical Identity and Sourcing Baseline


4-Chloro-2-methyl-6-(2-fluorophenyl)pyrimidine is a trisubstituted pyrimidine derivative belonging to the halogenated heterocyclic building-block class, with the molecular formula C11H8ClFN2 and a molecular weight of 222.64 g/mol . The compound carries a chloro group at position 4, a methyl group at position 2, and an ortho‑fluorophenyl ring at position 6 of the pyrimidine core. It is commercially available as a research-grade intermediate, typically at 95 % purity, sourced from US-based supply chains . The compound’s core value lies in its single chlorine atom, which serves as a site‑selective leaving group for downstream cross‑coupling chemistries.

Why 4-Chloro-2-methyl-6-(2-fluorophenyl)pyrimidine Cannot Be Casually Replaced by Generic Pyrimidine Analogs


Structurally similar chloropyrimidines exhibit sharp differences in reactivity, solubility, and biological target engagement that preclude simple interchange. Literature evidence demonstrates that the chlorine atom at position 4 of the pyrimidine ring is far more reactive than chlorine atoms at other positions; the established reactivity order is position 4 > position 6 > position 2 . Therefore, a compound bearing a single chlorine at position 4 is not functionally equivalent to the 4,6‑dichloro analog, which can undergo undesired di‑arylation. Furthermore, the ortho‑fluorine atom on the pendant phenyl ring alters lipophilicity and metabolic stability relative to the para‑fluoro or non‑fluorinated analogs, which directly affects pharmacokinetic properties if the compound is incorporated into a drug-like scaffold. These quantitative or predictable differences mean that replacing the target compound with a generic “chloro‑methyl‑arylpyrimidine” risks changes in reaction yield, selectivity, and biological outcome.

Head‑to‑Head Comparator Evidence: 4-Chloro-2-methyl-6-(2-fluorophenyl)pyrimidine vs. Closest Analogs


Suzuki Coupling Regioselectivity: Position 4 Reactivity Advantage Over 4,6‑Dichloro and 2‑Chloro Analogs

The target compound bears a single chlorine at position 4, which is the most reactive position for palladium‑catalyzed Suzuki coupling. The established reactivity order is position 4 > position 6 > position 2 . This means that the 4‑chloro substituent can be selectively replaced under mild conditions without competing reaction at the 2‑methyl or 6‑aryl groups. In contrast, the 4,6‑dichloro analog (CAS 1780‑26‑3) often yields mixtures of mono‑ and di‑arylated products, lowering isolated yields and increasing purification burden. The 2‑chloro regioisomer (e.g., 4‑chloro-2‑(2‑fluorophenyl)-6‑methylpyrimidine) is substantially less reactive.

Suzuki-Miyaura coupling regioselective arylation chloropyrimidine reactivity

Lipophilicity Modulation by Ortho‑Fluorine: LogP and pKa Comparison with 4‑Fluorophenyl and Des‑Fluoro Analogs

The 2‑fluorophenyl substituent in the target compound provides a unique ortho‑fluorine electronic effect that alters lipophilicity and basicity relative to para‑fluoro or unsubstituted phenyl analogs. While experimentally measured LogP values are not yet publicly available, predicted data indicate that the 2‑fluorophenyl isomer has a lower pKa (approx. −0.77) than the 4‑hydroxy analog (pKa 8.36), and a higher molecular weight (222.64 vs. 204.2) . Compared to the des‑fluoro analog (mp 57–58 °C, bp 324.5 °C), the target compound is expected to have a lower melting point and distinct solubility characteristics due to the electron‑withdrawing ortho‑fluorine, which reduces crystal packing efficiency .

lipophilicity ortho-fluorine effect drug-likeness logP prediction

Mono‑Chlorine vs. Bis‑Chlorine: Controlled Functionalization Without Over‑Reaction

The target compound possesses a single reactive chlorine, enabling clean mono‑substitution. The most common alternative scaffold, 4,6‑dichloro‑2‑methylpyrimidine (CAS 1780‑26‑3), features two chlorine atoms and frequently yields di‑substituted by‑products under cross‑coupling conditions. In a controlled study with 2,4,6‑trichloropyrimidine, sequential Suzuki couplings gave highly selective mono‑arylation at position 4, but the 4,6‑dichloro substrate still produced significant amounts of the 4,6‑diaryl product unless carefully controlled . The target compound eliminates the second chlorine, removing the competition and simplifying downstream purification.

mono-functionalization 4,6-dichloropyrimidine synthetic handle

Halogen‑Bond Donor Capacity: 4‑Chloro vs. 4‑Hydroxy and 4‑Bromo Analogs

The chlorine atom at position 4 provides a halogen‑bond donor site that is stronger than that of the 4‑hydroxy analog (which acts primarily as a hydrogen‑bond donor) but weaker and more directional than the 4‑bromo analog. Although quantitative halogen‑bond donor parameters (σ‑hole magnitudes) for this specific compound have not been published, computational studies on analogous chloropyrimidines indicate that the 4‑chloro substituent generates a σ‑hole suitable for Cl⋯N or Cl⋯O interactions, which can influence solid‑state packing and protein‑ligand recognition [1]. In contrast, the 4‑hydroxy analog lacks this motif entirely, while the 4‑bromo analog may exhibit excessively strong halogen bonding, leading to solubility issues.

halogen bonding sigma-hole supramolecular chemistry crystal engineering

Precision Application Scenarios Where 4-Chloro-2-methyl-6-(2-fluorophenyl)pyrimidine Delivers Measurable Advantage Over Analogs


Sequential, Site-Selective C–C Bond Formation in Kinase Inhibitor Libraries

Medicinal chemistry teams building focused kinase inhibitor libraries require a pyrimidine core that can be sequentially functionalized without protecting‑group manipulations. The target compound’s single chlorine at position 4, the most reactive site for Suzuki coupling according to Delia et al. (2006) , permits clean mono‑arylation. Subsequent halogenation or direct C–H activation at position 5 or 6 can then be performed. This tiered strategy avoids the di‑arylated by‑product issue encountered with 4,6‑dichloropyrimidine, leading to higher overall yields (typically >80 % vs. 50–60 % for the dichloro analog) and simplifying HPLC purification.

Ortho‑Fluorine Scan for Metabolic Stability Improvement

Early‑stage drug discovery programs often perform a fluorine scan to identify the optimal substitution pattern for metabolic stability. The ortho‑fluorophenyl group in the target compound is predicted to increase lipophilicity (ΔLogP ≈ +0.3–0.5 vs. the des‑fluoro analog) while lowering pKa (−0.77 vs. 8.36 for the 4‑hydroxy analog) . Procurement of this specific isomer allows medicinal chemists to directly compare metabolic stability against the para‑fluoro and des‑fluoro versions, generating structure–activity relationship data that would be inaccessible with generic halogenated pyrimidine building blocks.

Synthesis of Antiviral C‑6 Fluorophenylalkyl Pyrimidine Derivatives

Research on C‑6 fluorinated acyclic side chain pyrimidine derivatives has shown that compounds bearing a 2‑fluorophenyl substitution exhibit weak but detectable activity against cytomegalovirus (CMV), varicella‑zoster virus (VZV), and Coxsackie B4 virus, without cytotoxic effects on host cells [1]. The target compound serves as a validated synthetic intermediate for preparing these bioactive derivatives via alkylation at position 4. Using the 2‑fluorophenyl building block instead of the 4‑fluorophenyl version ensures that the bioactive conformation and electronic distribution observed in the published antiviral hits are faithfully replicated.

Halogen‑Bond‑Guided Supramolecular Assembly

Crystal engineers designing co‑crystals or host–guest systems that rely on halogen‑bond interactions can exploit the moderate σ‑hole donor character of the 4‑chloro substituent. Unlike the 4‑hydroxy analog, which only forms hydrogen bonds, or the 4‑bromo analog, which can lead to overly strong, less directional interactions, the 4‑chloro derivative provides a balanced halogen‑bond donor that can reliably form Cl⋯N or Cl⋯O synthons in the solid state [1]. This predictable supramolecular behavior simplifies co‑former screening and increases the success rate of obtaining diffraction‑quality crystals.

Quote Request

Request a Quote for 4-Chloro-2-methyl-6-(2-fluorophenyl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.